Trazodone N-Oxide

Übersicht

Beschreibung

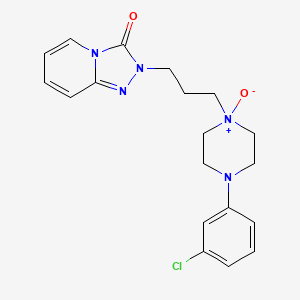

Trazodone N-Oxide, also known as this compound, is a useful research compound. Its molecular formula is C19H22ClN5O2 and its molecular weight is 387.868. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Effects on Serotonin : Trazodone inhibits the release of brain 5-HT induced by fenfluramine and blocks the uptake of 5-HT by rat platelets. However, its metabolites, including Trazodone N-Oxide, do not share these properties (Garattini et al., 1976).

Chronic Fatigue Syndrome : Trazodone has shown potential in treating chronic fatigue syndrome (CFS) in mice, possibly involving nitric oxide signaling (Kumar et al., 2008).

Sleep Deprivation : It has also been studied for its protective effects against sleep deprivation-induced anxiety and oxidative damage in mice, again implicating nitric oxide modulation (Kumar & Garg, 2010).

Pharmacological Properties : The drug undergoes degradation under various conditions, forming different metabolites including this compound. A study focused on the separation and characterization of these degradation products, which is crucial for understanding the drug's safety and efficacy (Thummar et al., 2018).

Off-Label Uses : Trazodone, including its N-Oxide form, has been reviewed for off-label uses in various conditions such as insomnia, anxiety disorders, and chronic pain, highlighting the need for more research to confirm its efficacy in these areas (Bossini et al., 2012).

Depression Treatment : Another study revisits Trazodone for treating major depressive disorder, emphasizing its comparable antidepressant activity to other drug classes and potential advantages in tolerability (Fagiolini et al., 2012).

Clinical Literature Review : Trazodone's clinical research, including its safety compared to traditional antidepressants, has been summarized, noting its broad range of applications in primary or secondary depression subtypes (Agnoli et al., 1984).

Pharmacology and Therapeutic Potential : The drug's pharmacology and potential therapeutic uses in depression and other disorders have been reviewed, highlighting its lower incidence of anticholinergic and cardiovascular effects compared to other antidepressants (Haria et al., 1994).

Wirkmechanismus

Target of Action

Trazodone N-Oxide primarily targets serotonin receptors, histamine receptors, and alpha-1-adrenergic receptors . These receptors play a crucial role in regulating mood, sleep, and various physiological processes.

Mode of Action

this compound interacts with its targets in a dose-dependent manner. At low doses, it acts as a blocker of 5-HT2A serotonin receptors, H1 histamine receptors, and alpha-1-adrenergic receptors, exhibiting hypnotic actions . At higher doses, it blocks the serotonin transporter (SERT), functioning as an antidepressant .

Biochemical Pathways

this compound affects several biochemical pathways. It regulates neurotrophic/growth factors and mitogen-activated protein kinases . It also interferes with sterol biosynthesis, leading to elevated levels of sterol precursor 7-dehydrocholesterol (7-DHC) .

Pharmacokinetics

It is known that trazodone, the parent compound, is well absorbed and extensively metabolized in the liver . The impact of these properties on the bioavailability of this compound remains to be elucidated.

Result of Action

this compound has several molecular and cellular effects. It decreases pro-inflammatory mediator release and modulates trophic and transcription factor mRNA expression . It also protects neuronal-like cells against neurotoxicity mediated by activated astrocytes .

Biochemische Analyse

Biochemical Properties

Trazodone N-Oxide, like Trazodone, is thought to interact with various enzymes, proteins, and other biomolecules. Trazodone has been shown to inhibit the reuptake of serotonin and block both histamine and alpha-1-adrenergic receptors

Cellular Effects

Studies on Trazodone have shown that it can have profound effects on various types of cells and cellular processes . For instance, Trazodone has been shown to restore global protein synthesis rates, which can have neuroprotective effects . It is possible that this compound may have similar effects on cellular function.

Molecular Mechanism

The molecular mechanism of action of this compound is not fully understood. Trazodone is known to exert its effects at the molecular level through various mechanisms. For instance, it has hypnotic actions at low doses due to blockade of 5-HT 2A receptors, as well as H 1 histamine receptors and α1 adrenergic receptors . At higher doses, it recruits the blockade of the serotonin transporter (SERT) and acts as an antidepressant .

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of this compound in laboratory settings. Studies on Trazodone have shown that its effects can change over time. For example, a once-daily formulation of Trazodone has been developed that maintains effective blood Trazodone levels for 24 hours, while avoiding concentration peaks associated with side effects .

Dosage Effects in Animal Models

Studies on Trazodone have shown that its effects can vary with dosage . For instance, it has been suggested that starting at the lower end of the dosage range can limit side effects .

Metabolic Pathways

The metabolic pathways involving this compound are not well-known. Trazodone is known to be involved in several metabolic pathways. For example, it has been shown to rescue dysregulated synaptic and mitochondrial proteins in prion neurodegeneration, suggesting involvement in these metabolic pathways .

Transport and Distribution

Trazodone is known to have dose-dependent pharmacologic actions, suggesting that its distribution within cells and tissues may vary with dosage .

Subcellular Localization

The subcellular localization of this compound is not well-known. Studies on Trazodone have shown that it can have effects on various subcellular compartments. For instance, Trazodone has been shown to restore the disease-associated decline in synapses and mitochondria and their function to wild-type levels .

Eigenschaften

IUPAC Name |

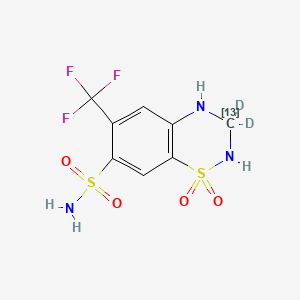

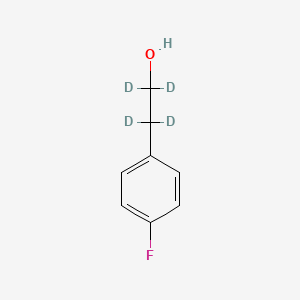

2-[3-[4-(3-chlorophenyl)-1-oxidopiperazin-1-ium-1-yl]propyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22ClN5O2/c20-16-5-3-6-17(15-16)22-10-13-25(27,14-11-22)12-4-9-24-19(26)23-8-2-1-7-18(23)21-24/h1-3,5-8,15H,4,9-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPWLJYFNNKOAFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C[N+](CCN1C2=CC(=CC=C2)Cl)(CCCN3C(=O)N4C=CC=CC4=N3)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80203794 | |

| Record name | Trazodone N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80203794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55290-68-1 | |

| Record name | Trazodone N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055290681 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trazodone N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80203794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRAZODONE N-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FNV4RP0XXB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 6-hydroxy-[1,3]dioxolo[4,5-G]quinoline-7-carboxylate](/img/structure/B564943.png)